ジエチルジチオカルバミン酸ナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

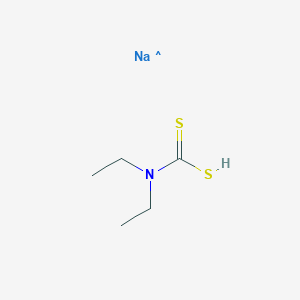

ジチオカルボン酸ナトリウムは、淡黄色の水溶性塩で、遷移金属イオンのキレート剤として、また除草剤や加硫剤の前駆体として広く使用されています 。この化合物は、化学、生物学、医学、工業など、さまざまな分野で応用されていることでも知られています。

作用機序

ジチオカルボン酸ナトリウムは、キレート剤として作用し、組織から有毒金属を動員します。これは、アルデヒド脱水素酵素(ALDH)を阻害するジスルフィラムの主要な代謝物です。 この阻害は、アセトアルデヒドの蓄積につながり、アルコールを摂取すると不快な影響を引き起こします . 癌治療では、ジチオカルボン酸ナトリウムは、NF-kBシグナル伝達、プロテアソーム活性、ALDH活性を阻害し、小胞体ストレスとオートファジーを誘導し、がん幹細胞を標的とします .

科学的研究の応用

ジチオカルボン酸ナトリウムは、科学研究において幅広い応用範囲を持っています。

生化学分析

Biochemical Properties

Sodium diethyldithiocarbamate interacts with various enzymes and proteins. It inhibits superoxide dismutase , which can have both antioxidant and oxidant effects on cells . It also reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms .

Cellular Effects

Sodium diethyldithiocarbamate has been shown to have effects on various types of cells and cellular processes. It inhibits superoxide dismutase, which can both have antioxidant and oxidant effects on cells, depending on the time of administration . It also has been shown to stimulate oxidative stress, adaptive response of GSH-related enzymes, and apoptosis .

Molecular Mechanism

Sodium diethyldithiocarbamate exerts its effects at the molecular level through various mechanisms. It reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms . Other more complicated bonding modes are known including binding as unidentate ligand and a bridging ligand using one or both sulfur atoms .

Temporal Effects in Laboratory Settings

The effects of Sodium diethyldithiocarbamate over time in laboratory settings have been observed. It was discovered 35 years ago for the specific treatment of nickel carbonyl poisoning . Since then, its therapeutic efficacy has been reported for many disorders .

Dosage Effects in Animal Models

The effects of Sodium diethyldithiocarbamate vary with different dosages in animal models. For instance, the toxicity of Sodium diethyldithiocarbamate in rats was reported after i.p. administration of 1500mg/kg as safe in experimental animals .

Metabolic Pathways

Sodium diethyldithiocarbamate is involved in various metabolic pathways. It has been identified as a metabolite of disulfiram . It also has a tendency to inhibit the nephrotoxicity induced by cisplatin in mice and also its effect over the organ distribution and excretion of cadmium .

Transport and Distribution

Sodium diethyldithiocarbamate is transported and distributed within cells and tissues. It is highly effective in mobilizing Cd from kidney and spleen, but less effective in removing it from the liver .

Subcellular Localization

It is known that Sodium diethyldithiocarbamate is a chelating agent and can form complexes with various metal ions .

準備方法

ジチオカルボン酸ナトリウムは通常、二硫化炭素をジエチルアミンと水酸化ナトリウムの存在下で反応させることで合成されます。 この反応は次のように表すことができます :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

この化合物は通常、水から三水和物NaS2CN(C2H5)2·3H2Oとして結晶化します。 無水塩と三水和物は、しばしば交換可能に使用されます {_svg_3}.

化学反応の分析

ジチオカルボン酸ナトリウムは、次のようなさまざまな化学反応を起こします。

-

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

アルキル化: : ジチオカルボン酸ナトリウムは、ジクロロメタンなどでもアルキル化できます。

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

-

錯体形成: : ジチオカルボン酸ナトリウムは、多くの金属塩と反応して、遷移金属ジチオカルバミン酸錯体を形成します。 配位子は、2つの硫黄原子を介して配位します {_svg_4}.

類似化合物との比較

ジチオカルボン酸ナトリウムは、ジチオカルバミン酸塩ファミリーに属し、このファミリーには、次の化合物も含まれています。

フェルバム: 殺菌剤として使用されるN,N-ジメチルジチオカルバミン酸塩.

チラム: 殺菌剤として使用されるもう1つのN,N-ジメチルジチオカルバミン酸塩.

ジラム: チラムと同様で、殺菌剤として使用されます.

マンコゼブ: 殺菌剤として使用されるエチレンビス(ジチオカルバミン酸塩).

ジチオカルボン酸ナトリウムは、特にHIV研究や癌治療における特定の用途において、他のジチオカルバミン酸塩とは異なる特徴を持っています .

特性

CAS番号 |

148-18-5 |

|---|---|

分子式 |

C5H11NNaS2 |

分子量 |

172.3 g/mol |

IUPAC名 |

sodium;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8); |

InChIキー |

PFNYKXQYOYYJAU-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=S)[S-].[Na+] |

異性体SMILES |

CCN(CC)C(=S)[S-].[Na+] |

正規SMILES |

CCN(CC)C(=S)S.[Na] |

外観 |

Solid powder |

Color/Form |

Crystals from ethanol Yellow to green liquid at 20 °C and 1013 hPa (solution in water) |

密度 |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.1 g/cu cm at 20 °C/20 °C Relative density (water = 1): 1.1 |

melting_point |

203 °F (NTP, 1992) 95 °C 90-102 °C |

Key on ui other cas no. |

148-18-5 |

物理的記述 |

Sodium diethyldithiocarbamate appears as odorless white or slightly brown or slightly pink crystals. (NTP, 1992) Crystals; [ICSC] WHITE CRYSTALS. |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

147-84-2 (Parent) |

賞味期限 |

Stable under recommended storage conditions. /Sodium diethyldithiocarbamate trihydrate/ Aqueous solutions decompose slowly. |

溶解性 |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992) Soluble in water Soluble in alcohol Solubility in water: soluble |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

蒸気密度 |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 5.9 (Air = 1) Relative vapor density (air = 1): 5.9 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium diethyldithiocarbamate interact with metals?

A1: Sodium diethyldithiocarbamate forms lipophilic chelates with various metals, including nickel, cadmium, copper, and manganese. [, , , ] This chelation occurs through the formation of stable four-membered ring complexes. []

Q2: How does this chelation affect the distribution of metals in biological systems?

A2: The lipophilic nature of the metal-diethyldithiocarbamate complexes facilitates their transport across cellular membranes, including those in the gills, intestines, and placenta. [, , ] This can lead to increased uptake of certain metals in tissues, as observed with nickel and cadmium in animal studies. [, ]

Q3: What are the downstream effects of sodium diethyldithiocarbamate's interaction with copper?

A3: Sodium diethyldithiocarbamate can inhibit dopamine-beta-hydroxylase by chelating copper, which is a cofactor for this enzyme. [, ] This inhibition can impact catecholamine metabolism and has been linked to developmental anomalies in mice embryos. []

Q4: What is the molecular formula and weight of sodium diethyldithiocarbamate?

A4: The molecular formula of sodium diethyldithiocarbamate is C5H10NS2Na, and its molecular weight is 171.27 g/mol.

Q5: How does sodium diethyldithiocarbamate perform as a corrosion inhibitor?

A5: Sodium diethyldithiocarbamate acts as a corrosion inhibitor for metals like N80 steel in acidic environments. [] Its effectiveness is influenced by factors like concentration, pH, and the presence of other chemicals. [, ]

Q6: What is the role of sodium diethyldithiocarbamate in chemical synthesis?

A6: Sodium diethyldithiocarbamate serves as an activator in Michael addition reactions, particularly in carbohydrate chemistry. [] It facilitates the addition of various nucleophiles to 2-nitroglycals, leading to the formation of thioglycosides with high stereoselectivity. []

Q7: How has computational chemistry been used to study sodium diethyldithiocarbamate?

A7: Density Functional Theory (DFT) calculations have been employed to study the interaction of sodium diethyldithiocarbamate with transition metals like chromium and iron. [] These calculations provide insights into the stability and dissociation energies of metal-DDC complexes, aiding in understanding their formation and behavior. []

Q8: What is the impact of sodium diethyldithiocarbamate on the immune system?

A8: Sodium diethyldithiocarbamate exhibits immunomodulatory properties. It has been shown to enhance macrophage activity and boost specific T cell responses in mice, suggesting potential for enhancing immune responses. []

Q9: Are there any concerns regarding the toxicity of sodium diethyldithiocarbamate?

A9: While sodium diethyldithiocarbamate shows promising activities, toxicological considerations are crucial. Studies in rats revealed potential nephrotoxicity associated with repeated administration of cisplatin, which could be mitigated by sodium diethyldithiocarbamate and other protective measures. []

Q10: What analytical techniques are commonly used to detect and quantify sodium diethyldithiocarbamate?

A10: Several analytical methods are available for studying sodium diethyldithiocarbamate. High-performance liquid chromatography (HPLC) is frequently employed to determine its concentration, while spectroscopic techniques like UV-Vis spectroscopy provide insights into its complexation behavior. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。